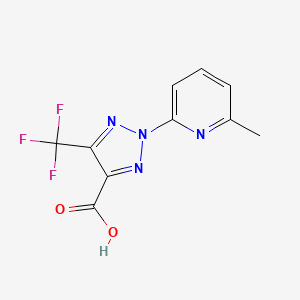
4-(Difluoromethyl)pyridin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)pyridin-2-ol is a chemical compound with the molecular formula C6H5F2NO It is a derivative of pyridine, characterized by the presence of a difluoromethyl group (-CF2H) attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)pyridin-2-ol typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the use of ethyl bromodifluoroacetate as a difluoromethylation reagent. The process involves a two-step reaction where N-alkylation by ethyl bromodifluoroacetate is followed by in situ hydrolysis of the ester and decarboxylation .
Industrial Production Methods: Industrial production of this compound can be achieved through scalable and economical synthetic routes. For instance, starting from 2,2-difluoroacetic anhydride, an efficient five-step and two-pot procedure has been developed. This method avoids the use of sealed vessels for amination, making it practical for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethyl)pyridin-2-ol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles, leading to substitution at the nitrogen or oxygen atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions with pentafluoropyridine or pentachloropyridine can lead to the formation of polyfluorinated aryl pyridyl ethers.
Oxidation and Reduction: Specific reagents and conditions for these reactions depend on the desired products and the nature of the substituents on the pyridine ring.
Major Products: The major products formed from these reactions include various substituted pyridines and pyridones, depending on the reaction conditions and the nature of the nucleophiles involved .
Scientific Research Applications
4-(Difluoromethyl)pyridin-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)pyridin-2-ol involves its interaction with specific molecular targets and pathways. For instance, in the context of protein kinase inhibitors, the compound targets PI3K and mTOR pathways, which are crucial for cell growth and survival . The difluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor of these kinases.
Comparison with Similar Compounds
- 2-(Difluoromethyl)pyridin-4-ol
- 4-(Difluoromethyl)pyridin-2-amine
- N-difluoromethylated pyridines and 4-pyridones
Comparison: 4-(Difluoromethyl)pyridin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers improved reactivity and stability, making it a valuable intermediate in various synthetic and industrial applications .
Properties
Molecular Formula |
C6H5F2NO |
|---|---|
Molecular Weight |
145.11 g/mol |
IUPAC Name |
4-(difluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H5F2NO/c7-6(8)4-1-2-9-5(10)3-4/h1-3,6H,(H,9,10) |
InChI Key |
OOWOCLBIQZLRFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C=C1C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


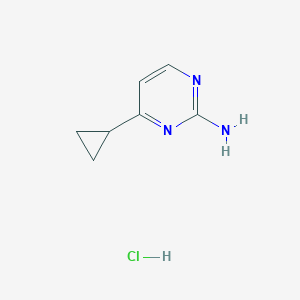
![1,5,6-Trimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11781766.png)
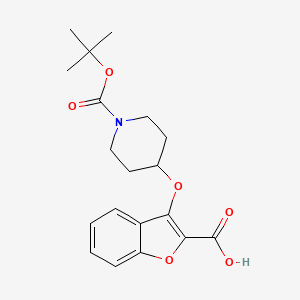
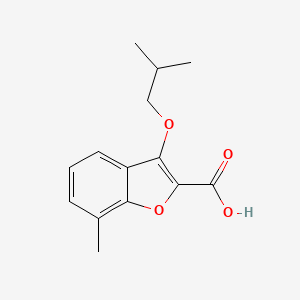
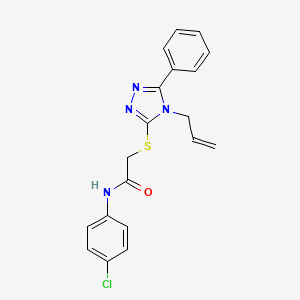
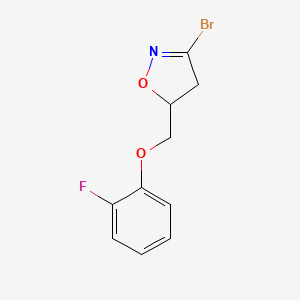


![3-Chloro-1-ethyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B11781832.png)
![8-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one](/img/structure/B11781834.png)


